molecular formula C15H16N2S B1587195 1,1-Dibenzyl-thiourea CAS No. 40398-34-3

1,1-Dibenzyl-thiourea

Cat. No. B1587195
CAS RN: 40398-34-3
M. Wt: 256.4 g/mol
InChI Key: AZFCIWCWYTUZRC-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-thiourea is a type of thiourea derivative. Thioureas are a broad family of compounds containing the >NCSN< moiety . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds . They are used in various fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of thiourea derivatives is determined using X-ray crystallography and Hirshfeld surfaces analysis . These analyses reveal that hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking are cooperative in the stabilization of supramolecular structures .


Chemical Reactions Analysis

Thiourea derivatives have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions is very significant . They have a variety of coordination modes and have wide applications in biological systems .


Physical And Chemical Properties Analysis

Thiourea derivatives are characterized using UV-visible and NMR spectroscopic techniques . The compounds are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Scientific Research Applications

1,1-Dibenzyl-thiourea: A Comprehensive Analysis of Scientific Research Applications: 1,1-Dibenzyl-thiourea, also known as 1,1-dibenzylthiourea, is a compound with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:

Antidiabetic Properties

Thiourea derivatives have been studied for their potential antidiabetic properties. Research suggests that these compounds may exhibit significant activity against diabetes, making them a subject of interest in the development of new antidiabetic drugs .

Antibacterial Activity

These derivatives are also known for their antibacterial properties. They have been evaluated for their effectiveness against various bacterial strains, which could lead to the development of new antibacterial agents .

Antioxidant Effects

The antioxidant capacity of thiourea derivatives makes them valuable in research aimed at combating oxidative stress-related diseases. Their ability to neutralize free radicals is a key area of study .

Anticholinesterase Activity

1,1-Dibenzyl-thiourea compounds have been assessed for their anticholinesterase activity, which is relevant in the treatment of diseases like Alzheimer’s. This application is particularly important in pharmaceutical research .

Molecular Recognition

In the field of molecular recognition, these compounds play a crucial role due to their ability to form specific interactions with other molecules. This property is exploited in various scientific studies .

Materials Science

Thiourea derivatives contribute to materials science through their role in the stabilization of supramolecular structures. Their interaction properties are essential in the development of new materials .

Agricultural Applications

In agriculture, these compounds are explored for their potential use in crop protection and growth regulation. Their diverse biological activities make them candidates for developing new agricultural products .

Pharmaceutical Industry

The pharmaceutical industry benefits from the versatile applications of thiourea derivatives, including their use as organocatalysts and their biological activities that are promising for drug development .

Safety And Hazards

Thiourea derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and are suspected of causing cancer and damaging the unborn child .

Future Directions

The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields . The current review is a continuation of previous efforts in this area, focusing on the recent advancements . The synthesized compounds show promising antibacterial and antioxidant potential . They are very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes .

properties

IUPAC Name

1,1-dibenzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFCIWCWYTUZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393233
Record name 1,1-Dibenzyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibenzyl-thiourea

CAS RN

40398-34-3
Record name 1,1-Dibenzyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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